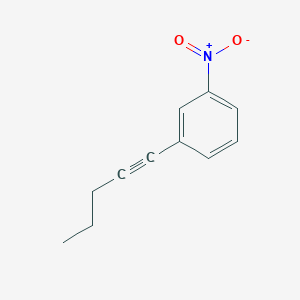

1-Nitro-3-(pent-1-yn-1-yl)benzene

Description

1-Nitro-3-(pent-1-yn-1-yl)benzene (C₁₁H₁₀NO₂) is a nitro-substituted aromatic compound featuring a pent-1-yn-1-yl group at the meta position.

Properties

CAS No. |

803730-26-9 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-nitro-3-pent-1-ynylbenzene |

InChI |

InChI=1S/C11H11NO2/c1-2-3-4-6-10-7-5-8-11(9-10)12(13)14/h5,7-9H,2-3H2,1H3 |

InChI Key |

KFACMMXZVFKIDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(pent-1-yn-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 3-(pent-1-yn-1-yl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for 1-Nitro-3-(pent-1-yn-1-yl)benzene are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-3-(pent-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or ozone.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as hydroxide ions, amines.

Oxidation: Potassium permanganate, ozone.

Major Products Formed:

Reduction: 1-Amino-3-(pent-1-yn-1-yl)benzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1-Nitro-3-(pent-1-yn-1-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: Potential use in the development of bioactive compounds due to its ability to undergo functional group modifications.

Medicine: Investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(pent-1-yn-1-yl)benzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring and the alkyne group. The compound can interact with various molecular targets through electrophilic or nucleophilic interactions, depending on the specific reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrostyrene Derivatives

- 1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10)

- Molecular Formula : C₈H₆N₂O₄

- Key Data :

- IR peaks: 3003 cm⁻¹ (C-H stretch), 1694 cm⁻¹ (C=O), 1521 cm⁻¹ (NO₂ asymmetric stretch) .

- 1H NMR : δ 7.51–8.28 ppm (aromatic protons), δ 8.18 (d, J=12.0 Hz, nitrovinyl proton) .

Application : Exhibits bioactivity in leukemia cell inhibition studies .

1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (Compound 11)

- Molecular Formula : C₁₀H₁₀N₂O₄

- Key Data :

- IR peaks: 1664 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂ asymmetric stretch) .

- 1H NMR : δ 2.69 (s, methyl group), δ 7.67–8.10 ppm (aromatic and nitrovinyl protons) .

Comparison: Both compounds share the nitrovinyl motif, but Compound 11’s extended alkyl chain (butenyl vs. The nitro group’s electron-withdrawing effect likely stabilizes the conjugated π-system, as seen in their similar IR absorption patterns .

Halogen- and Sulfur-Substituted Nitrobenzenes

- 1-Nitro-3-(trifluoromethoxy)benzene Molecular Formula: C₇H₄F₃NO₃ Key Data:

- Boiling Point: 96°C .

- Purity : ≥98% (GC) .

- 1-Nitro-3-(trichloromethyl)benzene Molecular Formula: C₇H₄Cl₃NO₂ Key Data:

- Monoisotopic Mass: 238.9308 g/mol .

- Stability : Susceptible to hydrolysis due to the trichloromethyl group .

Comparison :

The trifluoromethoxy group (-OCF₃) in the former enhances thermal stability and lipophilicity compared to the trichloromethyl (-CCl₃) group, which is bulkier and more reactive. Both substituents reduce electron density on the aromatic ring, but -OCF₃ is less sterically demanding, favoring applications in fine chemicals .

Sulfonyl-Substituted Nitrobenzenes

- 1-Nitro-3-[(phenylsulfonyl)methyl]benzene

- 1H NMR : δ 7.30–7.69 ppm (aromatic protons), δ 3.84 ppm (sulfonyl methyl group) .

- Application : Used in studies of sulfone configuration and mixed crystal formation .

Comparison : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, further deactivating the aromatic ring compared to alkyne or nitrovinyl substituents. This property makes sulfonyl derivatives less reactive in electrophilic substitution but useful as directing groups in cross-coupling reactions .

Biological Activity

1-Nitro-3-(pent-1-yn-1-yl)benzene is an organic compound characterized by the presence of a nitro group and a pent-1-yn-1-yl substituent on a benzene ring. Its unique structure, which includes a triple bond in the pent-1-ynyl group, contributes to its reactivity and potential applications in medicinal chemistry and other fields.

The molecular formula of 1-Nitro-3-(pent-1-yn-1-yl)benzene is , with a molecular weight of approximately 189.21 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that the biological activity of 1-Nitro-3-(pent-1-yn-1-yl)benzene is largely influenced by its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to significant biological effects.

The nitro group can be reduced to amines, which are known to participate in various biochemical pathways. This reduction can lead to:

- Cellular Interaction : Reactive intermediates may bind to proteins or nucleic acids, potentially altering their function.

- Modulation of Immune Responses : Initial studies suggest interactions that could modulate immune responses, possibly influencing inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 1-Nitro-3-(pent-1-yn-1-yl)benzene, providing insights into its potential applications.

Table 1: Comparative Biological Activity of Related Compounds

Therapeutic Potential

The therapeutic potential of 1-Nitro-3-(pent-1-yn-1-yl)benzene is being investigated in several contexts:

- Cancer Therapy : Research suggests that compounds with similar structures may inhibit histone acetyltransferases (HATs), which play roles in gene expression and cancer progression. Inhibition of these enzymes could provide a novel approach for targeted cancer therapies.

- Antimicrobial Activity : Some derivatives have shown promise against Gram-negative bacteria, indicating potential as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.